molecular formula C15H18N2OS B7554205 (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone

(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone

Cat. No. B7554205
M. Wt: 274.4 g/mol
InChI Key: HHITZRVVGZJGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone, also known as MTM, is a synthetic compound that has gained attention as a potential drug candidate due to its diverse pharmacological properties. MTM belongs to the class of thiazepanes, which are widely studied for their therapeutic potential in various diseases.

Mechanism of Action

The exact mechanism of action of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to act on multiple targets in the cell. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory molecules. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have diverse biochemical and physiological effects. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules, leading to reduced inflammation. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has also been shown to reduce oxidative stress in the brain, leading to neuroprotection. Additionally, (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for lab experiments. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone is a synthetic compound that can be easily synthesized and purified. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has also been shown to have diverse pharmacological properties, making it a potential drug candidate for various diseases. However, the limitations of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone include its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, which can make it challenging to study its effects on specific targets in the cell.

Future Directions

There are several future directions for the study of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone. One direction is to further investigate the mechanism of action of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone, particularly its effects on specific targets in the cell. Another direction is to study the pharmacokinetics and pharmacodynamics of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone in vivo, to determine its efficacy and safety as a potential drug candidate. Additionally, the potential of (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders should be further investigated.

Synthesis Methods

(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone can be synthesized by the reaction of 1-methylindole-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1,4-thiazepane-4-amine. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been studied for its therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammation. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, (1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(1-methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-16-13-6-3-2-5-12(13)11-14(16)15(18)17-7-4-9-19-10-8-17/h2-3,5-6,11H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHITZRVVGZJGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylindol-2-yl)-(1,4-thiazepan-4-yl)methanone

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